4-(4-Fluoronaftalen-1-il)-6-isopropilpirimidin-2-amina maleato

Descripción general

Descripción

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate is a synthetic organic compound that has garnered interest in various fields of scientific research

Aplicaciones Científicas De Investigación

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mecanismo De Acción

Target of Action

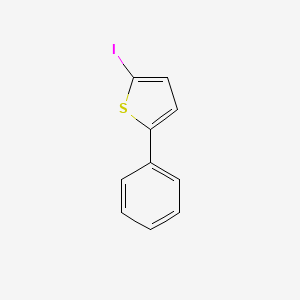

The primary target of 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate, also known as RS-127445 maleate, is the serotonin 5-HT2B receptor . This receptor is a G-protein coupled receptor that plays a crucial role in normal and disease processes .

Mode of Action

RS-127445 maleate has been found to have nanomolar affinity for the 5-HT2B receptor . It acts as a potent and selective antagonist at the serotonin 5-HT2B receptor, with around 1000 times selectivity over the closely related 5-HT2A and 5-HT2C receptors . In cells expressing human recombinant 5-HT2B receptors, RS-127445 maleate potently antagonizes 5-HT-evoked formation of inositol phosphates and 5-HT-evoked increases in intracellular calcium .

Biochemical Pathways

The interaction of RS-127445 maleate with the 5-HT2B receptor affects the serotonin signaling pathway. By antagonizing the 5-HT2B receptor, RS-127445 maleate inhibits the downstream effects of serotonin, including the formation of inositol phosphates and the increase in intracellular calcium .

Pharmacokinetics

The pharmacokinetic properties of RS-127445 maleate have been studied in rats. The fraction of RS-127445 maleate that was bioavailable via the oral or intraperitoneal routes was 14 and 60% respectively . Intraperitoneal administration of RS-127445 maleate produced plasma concentrations predicted to fully saturate accessible 5-HT2B receptors for at least 4 hours .

Result of Action

The molecular and cellular effects of RS-127445 maleate’s action include the potent antagonism of 5-HT-evoked responses. Specifically, RS-127445 maleate blocks 5-HT-evoked contraction of rat isolated stomach fundus and (+)alpha-methyl-5-HT-mediated relaxation of the rat jugular vein . It has no detectable intrinsic activity in these assays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Fluoronaphthalene Intermediate: The synthesis begins with the fluorination of naphthalene to produce 4-fluoronaphthalene. This step can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Pyrimidine Ring Construction: The next step involves the construction of the pyrimidine ring. This can be achieved through a condensation reaction between an appropriate aldehyde and a guanidine derivative in the presence of a base such as sodium methoxide.

Coupling Reaction: The final step is the coupling of the fluoronaphthalene intermediate with the pyrimidine ring. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Comparación Con Compuestos Similares

Similar Compounds

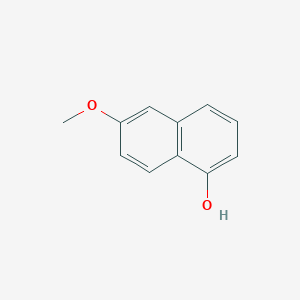

- 4-(4-Chloronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate

- 4-(4-Bromonaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate

- 4-(4-Methoxynaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate

Uniqueness

Compared to its analogs, 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine maleate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets, improve metabolic stability, and increase lipophilicity, making it a valuable compound for drug development and other applications.

Propiedades

IUPAC Name |

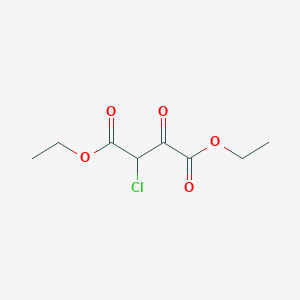

(Z)-but-2-enedioic acid;4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3.C4H4O4/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13;5-3(6)1-2-4(7)8/h3-10H,1-2H3,(H2,19,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECBQAYOWYGGEP-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433008 | |

| Record name | (2Z)-But-2-enedioic acid--4-(4-fluoronaphthalen-1-yl)-6-(propan-2-yl)pyrimidin-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199864-88-5 | |

| Record name | 2-Pyrimidinamine, 4-(4-fluoro-1-naphthalenyl)-6-(1-methylethyl)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199864-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-But-2-enedioic acid--4-(4-fluoronaphthalen-1-yl)-6-(propan-2-yl)pyrimidin-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)